1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)
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Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt): is a biotinylated phospholipid derivative. This compound is a modified lipid that incorporates a biotin moiety, making it useful for various biochemical applications, particularly in the study of cell membranes and lipid-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerolThe reaction conditions often require the use of organic solvents such as chloroform and methanol, and the reactions are usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides.
Reduction: The biotin moiety can be reduced under specific conditions.
Substitution: The phosphoethanolamine group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Reduced biotin derivatives.
Substitution: Various substituted phosphoethanolamine derivatives
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated lipids for studying lipid-protein interactions.
Biology: Employed in the preparation of lipid vesicles and nanodiscs for membrane protein studies.
Medicine: Utilized in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Applied in the development of biosensors and diagnostic tools .
Mechanism of Action
The biotin moiety in 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) allows it to bind specifically to streptavidin or avidin, proteins that have a high affinity for biotin. This interaction is utilized in various biochemical assays and applications, such as affinity purification and labeling of biomolecules. The phospholipid component integrates into cell membranes, making it useful for studying membrane dynamics and protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid used in membrane studies.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but without the biotin moiety.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): A variant with a different biotinylation site.
Uniqueness
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is unique due to its biotinylated head group, which allows for specific binding to streptavidin or avidin. This feature makes it particularly useful in applications requiring biotin-streptavidin interactions, such as affinity purification and targeted drug delivery .
Properties
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-44(52)57-37-40(60-45(53)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-59-61(55,56)58-36-35-48-43(51)32-30-29-31-42-46-41(39-62-42)49-47(54)50-46;/h40-42,46H,3-39H2,1-2H3,(H,48,51)(H,55,56)(H2,49,50,54);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLHTNMJPDLJFU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H87N3NaO10PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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